Ferric 2-ethylhexanoate
Overview
Description
Ferric 2-ethylhexanoate, also known as iron(III) 2-ethylhexanoate, is an organometallic compound with the chemical formula C24H45FeO6. It is commonly used as a catalyst in various chemical reactions and industrial processes. This compound is typically found as a red crystalline or powdery substance and is soluble in organic solvents such as chloroform and dimethyl sulfoxide but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferric 2-ethylhexanoate can be synthesized through the reaction of iron(III) chloride with 2-ethylhexanoic acid. The reaction typically occurs in an organic solvent, such as toluene, under reflux conditions. The general reaction is as follows:
FeCl3+3C8H16O2→Fe(C8H15O2)3+3HCl
The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar methods but optimized for scale. The process involves the continuous addition of iron(III) chloride to a solution of 2-ethylhexanoic acid in a suitable solvent, followed by distillation to remove the by-products and excess reagents. The final product is obtained through filtration and drying .
Chemical Reactions Analysis
Types of Reactions: Ferric 2-ethylhexanoate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to iron(II) compounds under specific conditions.
Substitution: It can participate in ligand exchange reactions with other carboxylates or coordinating ligands.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve carboxylic acids or other coordinating ligands in organic solvents.
Major Products:
Oxidation: The major products are typically oxidized organic compounds.
Reduction: The major products include iron(II) carboxylates.
Substitution: The products are new organometallic complexes with different ligands.
Scientific Research Applications
Ferric 2-ethylhexanoate has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in polymerization reactions, oxidation reactions, and other organic transformations.
Nanoparticle Synthesis: It is employed in the synthesis of iron oxide nanoparticles, which have applications in magnetic resonance imaging (MRI) and drug delivery.
Environmental Purification: It is used in photocatalytic processes to degrade contaminants in water and air.
Biological Studies: It is used in studies involving iron metabolism and its role in biological systems
Mechanism of Action
The mechanism of action of ferric 2-ethylhexanoate involves its ability to coordinate with various substrates and facilitate chemical transformations. As a catalyst, it can activate molecular oxygen or other oxidants, enabling oxidation reactions. In nanoparticle synthesis, it acts as a precursor that decomposes to form iron oxide nanoparticles under specific conditions .
Comparison with Similar Compounds
Ferric 2-ethylhexanoate can be compared with other iron(III) carboxylates such as:
Ferric acetate (iron(III) acetate): Similar in catalytic applications but differs in solubility and reactivity.
Ferric acetylacetonate (iron(III) acetylacetonate): Used in similar catalytic processes but has different stability and solubility properties.
Ferric chloride (iron(III) chloride): Commonly used in industrial processes but lacks the organic solubility and specific catalytic properties of this compound.
This compound is unique due to its solubility in organic solvents and its effectiveness as a catalyst in various organic reactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-ethylhexanoate;iron(3+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H16O2.Fe/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUYRVWYCIOFRV-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45FeO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890632 | |
Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70890632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7321-53-1, 68187-36-0 | |
Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007321531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iron, 2-ethylhexanoate tall-oil fatty acids complexes | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70890632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iron tris(2-ethylhexanoate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.994 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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